molecular formula C8H11ClO B592577 Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) CAS No. 1614-91-1

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI)

Cat. No.: B592577
CAS No.: 1614-91-1
M. Wt: 158.625
InChI Key: QWMUXOSAEIOWMS-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is an organic compound with the molecular formula C8H11ClO It is a chlorinated ketone, characterized by the presence of a chloro group and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) typically involves the chlorination of 1-(3-cyclohexen-1-yl)ethanone. One common method is the reaction of 1-(3-cyclohexen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-1-(3-cyclohexen-1-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(3-cyclohexen-1-yl)acetic acid.

Scientific Research Applications

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro group and the electron-donating effects of the cyclohexene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is unique due to the presence of both a chloro group and a cyclohexene ring, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

1614-91-1

Molecular Formula

C8H11ClO

Molecular Weight

158.625

IUPAC Name

2-chloro-1-cyclohex-3-en-1-ylethanone

InChI

InChI=1S/C8H11ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7H,3-6H2

InChI Key

QWMUXOSAEIOWMS-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)CCl

Synonyms

Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)- (9CI)

Origin of Product

United States

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